

Spectroscopic Data of Dodoviscin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodoviscin A*

Cat. No.: *B15573976*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for **Dodoviscin A**, a C-alkylated flavonoid isolated from *Dodonaea viscosa*. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural elucidation and characterization of this natural product.

Dodoviscin A, with the molecular formula $C_{27}H_{32}O_9$, has been identified through comprehensive spectroscopic analysis. The data presented herein is essential for its unambiguous identification and serves as a reference for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Dodoviscin A** are summarized below.

Table 1: 1H NMR Spectroscopic Data for Dodoviscin A

Position	δH (ppm)	Multiplicity	J (Hz)
Flavonoid Core			
8	6.45	s	
2'	7.35	d	2.0
6'	7.25	d	2.0
OCH3-3	3.80	s	
OCH3-6	3.90	s	
C-5' Side Chain			
1''	2.80	t	7.5
2''	1.65	m	
3''	1.30	m	
4''	3.60	t	6.5
CH3-3''	0.95	d	6.5
C-3' Side Chain			
1'''	4.60	dd	8.0, 4.0
2'''	2.50	m	
4'''	4.90, 4.80	each s	
CH3-3'''	1.80	s	

Table 2: ^{13}C NMR Spectroscopic Data for Dodoviscin A

Position	δC (ppm)	Position	δC (ppm)
Flavonoid Core		C-5' Side Chain	
2	164.5	1''	29.5
3	138.0	2''	32.0
4	182.0	3''	38.0
5	158.0	4''	62.0
6	132.0	CH3-3''	22.5
7	159.0	C-3' Side Chain	
8	91.0	1'''	75.0
9	153.0	2'''	40.0
10	105.0	3'''	148.0
1'	123.0	4'''	112.0
2'	128.0	CH3-3'''	23.0
3'	130.0		
4'	156.0		
5'	131.0		
6'	115.0		
OCH3-3	60.0		
OCH3-6	56.0		

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides information about the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for Dodoviscin A

Ion	m/z [M+H] ⁺	Calculated
C27H33O9	501.2125	501.2119

Experimental Protocols

The spectroscopic data for **Dodoviscin A** were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of purified **Dodoviscin A** was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
 - ¹³C NMR spectra were acquired using a proton-decoupling pulse sequence.
 - 2D NMR experiments, such as COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the structure.

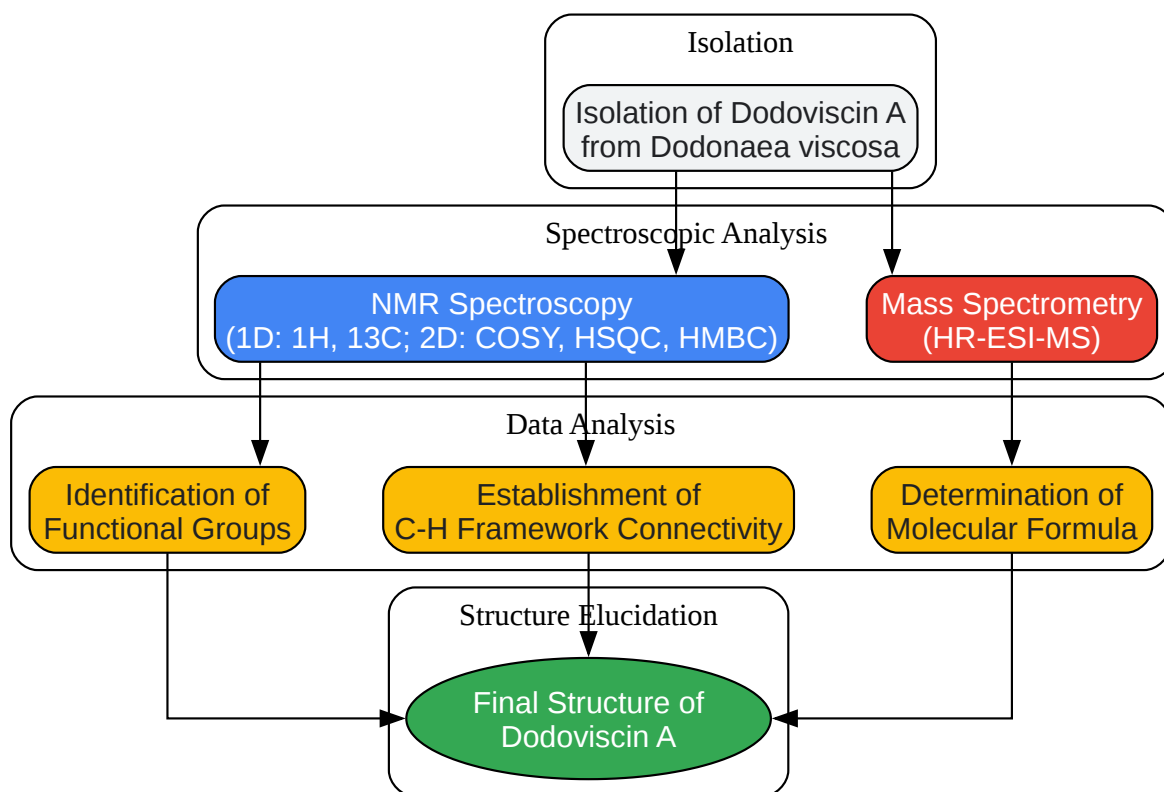
Mass Spectrometry:

- Sample Preparation: A dilute solution of **Dodoviscin A** was prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: HR-ESI-MS analysis was performed on a high-resolution mass spectrometer.

- **Data Acquisition:** The sample was introduced into the mass spectrometer via an electrospray ionization source in positive ion mode. The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ was measured to determine the accurate mass and elemental composition.

Structure Elucidation Workflow

The structural elucidation of **Dodoviscin A** is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.

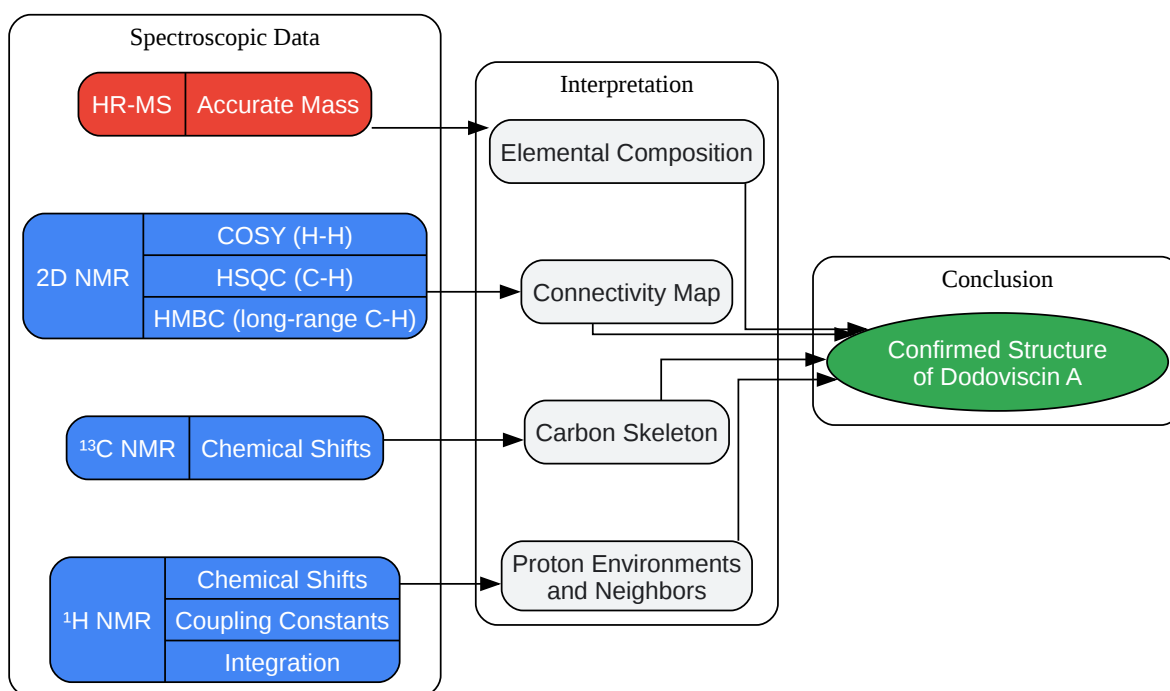


[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **Dodoviscin A**.

Data Interpretation and Structural Confirmation

The combination of NMR and MS data allows for the complete structural assignment of **Dodoviscin A**. The workflow for this process is depicted below, showing how the different pieces of spectroscopic information are integrated to arrive at the final chemical structure.



[Click to download full resolution via product page](#)

Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Data of Dodoviscin A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15573976#spectroscopic-data-of-dodoviscin-a-nmr-ms\]](https://www.benchchem.com/product/b15573976#spectroscopic-data-of-dodoviscin-a-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com